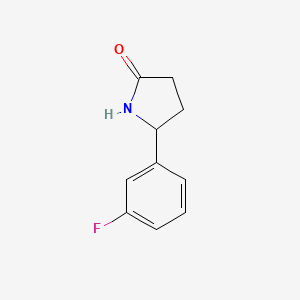

5-(3-Fluorophenyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-3-1-2-7(6-8)9-4-5-10(13)12-9/h1-3,6,9H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDQGPLEUZNCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Analogue Development of 5 3 Fluorophenyl Pyrrolidin 2 One

N-Substitution and Functionalization of the Pyrrolidin-2-one Nitrogen

The nitrogen atom of the pyrrolidin-2-one ring offers a prime site for chemical modification, allowing for the introduction of a wide array of substituents to modulate the compound's properties.

N-Substitution Strategies:

A common strategy involves the alkylation or acylation of the nitrogen atom. For instance, N-substituted derivatives of 5-arylpyrrolidin-2-ones have been synthesized by reacting the parent compound with various alkyl halides or acyl chlorides. mdpi.com This approach allows for the introduction of diverse functional groups, including simple alkyl chains, aryl moieties, and more complex heterocyclic systems.

Another approach is the use of reductive amination. This method has been employed to synthesize N-aryl and N-benzyl derivatives of 5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines or benzylamines. mdpi.com This one-pot process involves a Lewis acid-initiated ring opening of the cyclopropane (B1198618), followed by lactamization. mdpi.com

Impact of N-Substituents:

| N-Substituent | Synthetic Method | Key Findings | Reference |

|---|---|---|---|

| Aryl groups (e.g., phenyl, substituted phenyl) | Reaction with anilines and donor-acceptor cyclopropanes | Demonstrates a versatile one-pot synthesis for creating a library of N-aryl derivatives. | mdpi.com |

| Benzyl groups | Reaction with benzylamines and donor-acceptor cyclopropanes | Provides access to N-benzyl analogues with potential for diverse biological activities. | mdpi.com |

| Alkyl groups | Alkylation with alkyl halides | Allows for systematic variation of chain length and branching to probe steric effects. | mdpi.com |

| Heterocyclic moieties | Coupling with heterocyclic halides | Introduces additional pharmacophoric features and potential for new interactions with biological targets. | nih.gov |

Substituent Effects on the Phenyl Ring and Fluorine Atom Placement

The phenyl ring and the fluorine atom of 5-(3-Fluorophenyl)pyrrolidin-2-one are critical determinants of its biological activity. Modifications to these components have been extensively studied to fine-tune the molecule's properties.

Phenyl Ring Substituent Effects:

The position and nature of substituents on the phenyl ring can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. rsc.org For example, the introduction of electron-donating or electron-withdrawing groups can modify the pKa of the compound and its ability to participate in hydrogen bonding or other non-covalent interactions. rsc.org Systematic studies have shown that even minor changes in the substitution pattern can lead to significant differences in biological activity. rsc.org

Importance of Fluorine Atom Placement:

The fluorine atom, with its high electronegativity and small size, imparts unique properties to organic molecules. nih.govnih.govresearchgate.netresearchgate.net Its placement on the phenyl ring is a key consideration in drug design. nih.gov The presence of a fluorine atom can:

Enhance metabolic stability: By blocking sites susceptible to metabolic oxidation by enzymes like cytochrome P450. nih.govresearchgate.net

Increase binding affinity: Through favorable interactions with the target protein, such as the formation of hydrogen bonds or dipole-dipole interactions. nih.gov

Modulate lipophilicity: Which in turn affects membrane permeability and bioavailability. nih.govresearchgate.net

| Compound Series | Fluorine Position | Observed Effect | Reference |

|---|---|---|---|

| cis-3,4-diphenylpyrrolidines | para-F on the 3-phenyl ring | Improved EC50 values for RORγt inverse agonism. | nih.gov |

| 5-Fluoroindazole derivatives | 5-Fluoro substitution | Significantly improved anti-HIV potency compared to the non-fluorinated analogue. | nih.gov |

| Pyrrolidinyl derivatives of isatin | 4-Fluoro substitution on the pyrrolidine (B122466) ring | Inhibited caspases-3 and -7 in the nanomolar range, being 100-1000 times more efficient than 4-methoxy analogues. | nih.gov |

Modifications to the Pyrrolidin-2-one Ring System

While N-substitution and phenyl ring modifications are common strategies, altering the core pyrrolidin-2-one ring itself offers another avenue for creating novel analogues with distinct properties.

Ring Modification Approaches:

One approach involves the synthesis of bioisosteres, where the pyrrolidin-2-one ring is replaced by another five-membered heterocyclic system or a different lactam ring size to explore the impact on biological activity. baranlab.org This can lead to compounds with improved pharmacokinetic profiles or different target selectivities. baranlab.org

Another strategy is the introduction of substituents directly onto the carbon atoms of the pyrrolidin-2-one ring. For example, the synthesis of 3-substituted and 4-substituted pyrrolidin-2-one derivatives has been reported, allowing for the exploration of how substituents at these positions influence the molecule's conformation and biological activity. nih.govresearchgate.net

Stereoselective Synthesis:

The stereochemistry of the pyrrolidin-2-one ring is often crucial for biological activity. nih.gov Therefore, stereoselective synthetic methods are frequently employed to produce enantiomerically pure or diastereomerically enriched analogues. nih.gov This allows for the investigation of the pharmacological effects of individual stereoisomers. Asymmetric 1,3-dipolar cycloaddition reactions are a powerful tool for the enantioselective synthesis of highly functionalized pyrrolidines. nih.gov

Exploration of Hybrid and Spiro Pyrrolidin-2-one Architectures

To further expand the chemical space and explore novel biological activities, researchers have investigated the creation of hybrid molecules and spirocyclic systems based on the pyrrolidin-2-one scaffold.

Hybrid Molecules:

Hybrid molecules are created by covalently linking the this compound scaffold to another pharmacophore. mdpi.comrsc.org This approach aims to combine the desirable properties of both parent molecules into a single entity, potentially leading to synergistic effects or dual-acting compounds. mdpi.com For example, a pyrrolidin-2-one moiety could be linked to another heterocyclic system known to possess a complementary biological activity.

Spiro-Pyrrolidin-2-ones:

Spirocyclic compounds, characterized by two rings sharing a single common atom, are of great interest in drug discovery due to their inherent three-dimensionality and conformational rigidity. nih.govmdpi.com The synthesis of spiro-pyrrolidin-2-ones involves creating a spirocyclic junction at one of the carbon atoms of the pyrrolidin-2-one ring. nih.govrsc.orgrsc.orgnih.govrsc.org

These rigid structures can provide a better understanding of the bioactive conformation of the molecule and may lead to compounds with enhanced selectivity and potency. nih.gov Various synthetic strategies, including multi-component reactions and cycloaddition reactions, have been developed to access these complex architectures. nih.govrsc.orgrsc.orgnih.govrsc.orgua.es For instance, the [3+2] cycloaddition of azomethine ylides with suitable dipolarophiles is a common method for constructing spiro-pyrrolidine systems. nih.gov

| Spirocyclic System | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Spiro[pyrrolidine-3,3′-oxindoles] | 1,3-dipolar cycloaddition | Creates a spirocyclic system with potential anti-cancer activity. | nih.gov |

| Spiro-pyrrolidine tethered indenoquinoxaline | Heating of β-nitrostyrene, o-phenylenediamine, ninhydrin, and L-phenylalanine | Results in a complex heterocyclic hybrid with a spiro-pyrrolidine core. | nih.govrsc.org |

| Spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole} | Multicomponent 1,3-dipolar cycloaddition | Yields a complex spiro scaffold with multiple stereocenters. | ua.es |

Computational and in Silico Research of 5 3 Fluorophenyl Pyrrolidin 2 One and Derivatives

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as 5-(3-Fluorophenyl)pyrrolidin-2-one, might interact with a biological target, typically a protein or enzyme.

Research on derivatives of the pyrrolidin-2-one scaffold has utilized molecular docking to explore their potential as nootropic agents. For instance, in a study of novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones, docking simulations were performed using Autodock 4.2 software. researchgate.net The results of these simulations, which showed binding energies as low as -4.45 kcal/mol, helped to identify promising compounds for further pharmacological testing. researchgate.net The five-membered pyrrolidine (B122466) ring is a key structural feature, contributing to the molecule's three-dimensional shape and potential for specific interactions within a binding site. researchgate.net

Similarly, docking studies on 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, a compound containing a pyrrolidine moiety, were conducted to evaluate its interaction with the MMP-2 metalloproteinase receptor. nih.govmdpi.com These calculations, performed with Sybyl-X 2.0 software, demonstrated the importance of the triazole scaffold in establishing hydrogen bond interactions with amino acid residues in the receptor. nih.govmdpi.com

In another study, pyrrolidine-2,3-dione (B1313883) derivatives were investigated as potential inhibitors of P. aeruginosa PBP3. nih.gov Molecular docking was used to understand the structure-activity relationships, revealing that a 3-hydroxy-2,5-dihydro-1H-pyrrol-2-one core with specific substitutions at positions 4 and 5 was crucial for inhibitory activity. nih.gov The docking results suggested that a hydroxyl group at position 3 plays a significant role in recognizing and interacting with the target protein. nih.gov

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones | Nootropic targets (inferred) | Identified promising compounds with binding energies as low as -4.45 kcal/mol. | researchgate.net |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | MMP-2 metalloproteinase | Demonstrated the importance of the triazole scaffold in hydrogen bonding. | nih.govmdpi.com |

| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 | A 3-hydroxy group was found to be crucial for interaction with the target. | nih.gov |

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more detailed understanding of the stability of the ligand-protein complex and the nature of their interactions.

Although specific MD simulation studies on this compound were not found in the provided search results, the principles of this technique are widely applied in drug discovery. MD simulations can refine the docked poses of ligands, assess the stability of binding, and calculate binding free energies, providing a more accurate prediction of a compound's affinity for its target. For derivatives of the pyrrolidin-2-one scaffold, MD simulations could be employed to further investigate the interactions predicted by molecular docking, such as the role of the pyrrolidine ring's pseudorotation in adapting to the binding pocket. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations are instrumental in understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity.

DFT calculations have been performed on various molecules containing the pyrrolidine ring. For instance, a study on (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid utilized DFT to analyze its structure, which was found to be consistent with X-ray single crystal data. tandfonline.com In another example, the molecular structure of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid and its anionic form were characterized using DFT methods, revealing that the pyrrolidine ring is out of plane. mdpi.com

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity and polarizability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. researchgate.net It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those involved in ligand-receptor binding. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In a study of (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, the MEP was studied to provide a reference for its physical and chemical properties. tandfonline.com For derivatives of piperidin-4-one, MEP analysis indicated that electronegative atoms like oxygen and nitrogen are regions of high electron density, making them preferred sites for electrophilic attack. researchgate.net Similarly, for this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and the fluorine atom, while the hydrogen atoms would exhibit a positive potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. wikipedia.org

A QSAR study was conducted on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.govnih.gov The developed model, which explained 91% of the variance in activity, was successfully validated and showed that the antiarrhythmic activity was mainly dependent on specific molecular descriptors. nih.govnih.gov This demonstrates the utility of QSAR in guiding the design of more potent pyrrolidin-2-one derivatives. For this compound and its analogs, a QSAR study could be invaluable in identifying the key structural features that contribute to a desired biological effect.

In Silico Prediction of Biological Activity and Targets

In silico methods for predicting biological activity and identifying potential molecular targets have become an integral part of the drug discovery process. These approaches leverage large databases of known drug-target interactions and employ various computational algorithms to predict the likely biological effects of a novel compound.

While specific in silico predictions for this compound were not detailed in the search results, the general methodology is well-established. For example, in silico approaches have been used to screen chemical ingredients from traditional medicines for their potential antiviral activity. nih.gov Such methods often involve constructing compound-target networks to identify potential protein targets for a given molecule. For this compound, a similar in silico screening could be performed to generate hypotheses about its potential therapeutic applications, which could then be validated through experimental assays.

| Method | Description | Application to Pyrrolidin-2-one Derivatives |

|---|---|---|

| Molecular Docking | Predicts the binding orientation of a ligand to a target. | Investigating potential as nootropic agents and enzyme inhibitors. researchgate.netnih.gov |

| Molecular Dynamics | Simulates the movement of atoms to assess complex stability. | Could be used to refine docking poses and calculate binding free energies. |

| Density Functional Theory (DFT) | Investigates the electronic structure and properties of molecules. | Analyzing molecular geometry, HOMO-LUMO gap, and MEP. mdpi.comtandfonline.com |

| QSAR Modeling | Relates chemical structure to biological activity. | Developing models to predict the antiarrhythmic activity of derivatives. nih.govnih.gov |

| In Silico Activity Prediction | Predicts biological targets and activities using computational databases and algorithms. | Could be used to hypothesize therapeutic applications for novel derivatives. nih.gov |

Conformational Analysis and Pharmacophore Generation

Computational and in silico research plays a pivotal role in modern drug discovery, offering insights into the three-dimensional (3D) nature of molecules and their interactions with biological targets. For this compound and its derivatives, these methods are crucial for understanding their conformational preferences and for generating pharmacophore models that can guide the design of new, more potent compounds.

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a key structural motif in many biologically active compounds. nih.govunipa.it Its significance lies in its ability to explore a wide pharmacophore space due to its sp3-hybridization and non-planar structure. nih.govunipa.it This non-planarity leads to a phenomenon known as "pseudorotation," allowing the ring to adopt various low-energy conformations, which is essential for effective binding to protein targets. nih.govunipa.it

Conformational Analysis:

Computational chemistry methods, such as quantum mechanics and molecular dynamics simulations, can be employed to predict the preferred conformations of this compound. These studies can calculate the relative energies of different conformers, providing a detailed picture of the molecule's conformational landscape. For instance, the fluorine atom on the phenyl ring can engage in specific interactions, such as hydrogen bonds or halogen bonds, which can further stabilize certain conformations.

Pharmacophore Generation:

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. The generation of a pharmacophore model for a series of active compounds, such as derivatives of this compound, is a key step in understanding their structure-activity relationships (SAR). researchgate.net

Pharmacophore models are typically generated by aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. These features can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For derivatives of this compound, a hypothetical pharmacophore model could include:

A hydrogen bond acceptor (the carbonyl oxygen of the pyrrolidin-2-one ring).

A hydrogen bond donor (the N-H group of the pyrrolidin-2-one ring).

An aromatic ring feature (the 3-fluorophenyl group).

A hydrophobic feature (the phenyl ring).

The table below illustrates a potential pharmacophore model for this class of compounds.

| Pharmacophoric Feature | Corresponding Structural Element in this compound |

| Hydrogen Bond Acceptor | Carbonyl oxygen |

| Hydrogen Bond Donor | Amide (N-H) |

| Aromatic Ring | 3-Fluorophenyl group |

| Hydrophobic Center | Phenyl ring |

Modern computational tools can generate these models automatically and even use them to screen large virtual libraries of compounds to identify new potential drug candidates. arxiv.orgchemrxiv.org This in silico screening can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.

The table below summarizes the key computational research areas and their significance for the study of this compound.

| Research Area | Key Objectives | Significance |

| Conformational Analysis | - Identify low-energy conformations. - Determine the influence of the 3-fluorophenyl substituent on ring pucker. - Understand the dynamic behavior of the molecule. | Provides insights into the bioactive conformation required for target binding. |

| Pharmacophore Modeling | - Identify essential chemical features for biological activity. - Develop a 3D model for virtual screening. - Guide the design of new derivatives with improved activity. | Facilitates the discovery of novel and more potent compounds. |

| Molecular Docking | - Predict the binding mode of the compound within a target protein. - Estimate the binding affinity. - Identify key intermolecular interactions. | Elucidates the mechanism of action at a molecular level. |

While specific computational studies on this compound are not extensively reported in publicly available literature, the principles of conformational analysis and pharmacophore generation are well-established and routinely applied to similar heterocyclic compounds in drug discovery projects. mdpi.comresearchgate.net The insights gained from such studies are invaluable for the rational design and optimization of new therapeutic agents based on the pyrrolidin-2-one scaffold.

Structure Activity Relationship Sar Investigations of Pyrrolidin 2 One Derivatives

Influence of Fluorine Substitution on Biological Affinity and Selectivity

The strategic placement of fluorine atoms in drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. The position of fluorine substitution on the phenyl ring of phenylpyrrolidin-2-one derivatives can have a profound impact on their biological affinity and selectivity.

The electron-withdrawing nature of fluorine can alter the electronic distribution of the molecule, influencing its binding to target proteins. nih.gov For instance, in studies on aminergic G protein-coupled receptors (GPCRs), the location of the fluorine atom on an aromatic ring has been shown to dictate the compound's activity and selectivity profile. nih.gov For example, with some receptor ligands, a 4-fluoro derivative may show the highest activity for one receptor subtype, while a 3-fluoro or 2-fluoro analog may be more potent or selective for other subtypes. nih.gov

In the context of 5-phenylpyrrolidin-2-one (B1266415) derivatives, a fluorine atom at the meta-position (as in 5-(3-Fluorophenyl)pyrrolidin-2-one) can lead to a significant loss of binding affinity for certain targets compared to ortho- or para-substitution. nih.gov However, for other targets, this meta-substitution might be favorable. The specific interactions within the binding pocket of a biological target, such as hydrogen bonds or dipole interactions, will ultimately determine the optimal position for the fluorine substituent.

The introduction of a fluorine atom can also block metabolic hydroxylation at that position, thereby improving the metabolic stability and pharmacokinetic profile of the compound. nih.gov This is a critical consideration in drug design, as enhanced stability can lead to a longer duration of action and improved bioavailability.

Table 1: Illustrative Impact of Fluorine Position on Receptor Affinity of a Hypothetical 5-Phenylpyrrolidin-2-one Analog

| Substituent Position | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) |

| Unsubstituted Phenyl | 50 | 100 |

| 2-Fluoro | 25 | 150 |

| 3-Fluoro | 75 | 50 |

| 4-Fluoro | 10 | 200 |

Note: This table is for illustrative purposes and based on general principles observed in related compound series.

Impact of Substituents on the Pyrrolidin-2-one Ring and its Side Chains

Beyond the phenyl ring, modifications to the pyrrolidin-2-one core and any associated side chains are critical for modulating biological activity. The pyrrolidin-2-one scaffold offers several positions for substitution, each providing an opportunity to optimize the compound's properties.

Substituents at the 3-position of the pyrrolidin-2,5-dione scaffold (a related structure) have been shown to strongly influence anticonvulsant activity. nih.gov For example, non-aromatic substituents like a sec-butyl group can enhance activity. nih.gov Similarly, for 5-phenylpyrrolidin-2-one derivatives, the introduction of small alkyl or functional groups at the 3- and 4-positions of the pyrrolidin-2-one ring can impact potency and selectivity by probing the topology of the target's binding site.

The nitrogen atom of the pyrrolidin-2-one ring is another key point for modification. N-substitution can influence the compound's polarity, solubility, and ability to form hydrogen bonds. For example, the introduction of a taurine (B1682933) salt via an N-acetamide linker in a 4-phenylpyrrolidin-2-one derivative was shown to enhance neuroprotective activity.

The nature of the substituent on the phenyl ring also plays a crucial role. While this article focuses on the 3-fluoro substitution, it is informative to consider other possibilities. Electron-donating groups (like methoxy) or other electron-withdrawing groups (like trifluoromethyl) at various positions on the phenyl ring would be expected to produce a range of activities, depending on the specific electronic and steric requirements of the biological target. nih.gov

Table 2: Illustrative Effect of Pyrrolidin-2-one Ring and Side-Chain Substituents on Biological Activity of a this compound Core

| R1 (N1-substituent) | R3 (C3-substituent) | Biological Activity (IC50, µM) |

| H | H | 10 |

| Methyl | H | 5 |

| Acetyl | H | 15 |

| H | Methyl | 8 |

| H | Hydroxyl | 20 |

Note: This table is for illustrative purposes and based on general principles observed in related compound series.

Stereochemical Determinants of Biological Activity

The 5-position of the pyrrolidin-2-one ring in this compound is a stereocenter. This means the compound can exist as two enantiomers, (R)-5-(3-Fluorophenyl)pyrrolidin-2-one and (S)-5-(3-Fluorophenyl)pyrrolidin-2-one. The three-dimensional arrangement of the 3-fluorophenyl group is therefore a critical determinant of biological activity. nih.gov

Biological macromolecules, such as enzymes and receptors, are chiral and often exhibit stereospecific binding. As a result, one enantiomer of a drug may have significantly higher affinity and/or efficacy for its target than the other. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other is inactive or may even cause undesirable side effects. acs.org

The absolute configuration at the C5 position dictates the spatial orientation of the 3-fluorophenyl group, which in turn affects how the molecule fits into the binding site of its target protein. For example, in a hypothetical receptor binding pocket, the (R)-enantiomer might position the 3-fluorophenyl group in a hydrophobic pocket while allowing the lactam carbonyl to form a crucial hydrogen bond. The (S)-enantiomer, in contrast, might be unable to adopt this optimal binding conformation.

Therefore, the enantioselective synthesis or chiral separation of the enantiomers of this compound is essential for a thorough evaluation of its pharmacological properties and for the development of a potentially more potent and safer therapeutic agent. nih.gov

SAR Studies of Complex Multi-Ring Systems Incorporating Pyrrolidin-2-one

The pyrrolidin-2-one scaffold can be incorporated into larger, more complex multi-ring systems to create novel chemical entities with unique pharmacological profiles. The fusion of the pyrrolidin-2-one ring with other cyclic structures can constrain the molecule's conformation, potentially leading to increased affinity and selectivity for a specific biological target.

For example, pyrrolizine derivatives, which feature a fused pyrrolidine (B122466) and pyrrole (B145914) ring system, have shown a wide range of biological activities, including anti-inflammatory and anticancer effects. The SAR of these more rigid systems often reveals that the nature and position of substituents on the fused ring system are critical for activity.

In the context of this compound, one could envision its incorporation into a larger framework, for instance, by fusing an aromatic or heterocyclic ring to the pyrrolidin-2-one core. The 3-fluorophenyl group would then act as a key pharmacophoric element within this more complex structure. The SAR of such systems would involve exploring different fusion patterns and further substitution on the newly introduced rings. These studies are crucial for expanding the chemical space around the 5-phenylpyrrolidin-2-one motif and for the discovery of new drug candidates with novel mechanisms of action.

No Research Findings Available for this compound for the Specified Biological Targets

Following a comprehensive search of scientific literature and databases, no research data has been identified regarding the in vitro pharmacological activity of the chemical compound This compound on the specific biological targets outlined in the requested article structure.

The search for studies concerning the interaction of this compound with the following enzymes and receptors yielded no results:

Acetylcholinesterase (AChE)

Cannabinoid Receptor (CB1)

Neuronal Nitric Oxide Synthase (nNOS)

Phosphatidylinositol 3-Kinase Delta (PI3Kδ)

Dihydrofolate Reductase (DHFR)

Tyrosyl-tRNA Synthetase

Consequently, it is not possible to provide an article with detailed research findings, data tables, or any of the specified content for the requested sections and subsections, as no such information appears to be publicly available. The generation of an article would require fabricating data, which would be scientifically inaccurate and misleading.

Therefore, the requested article focusing on the pharmacological research and biological target interactions of this compound cannot be produced.

Pharmacological Research and Biological Target Interactions in Vitro Studies

In Vitro Cellular Assays for Biological Response

Currently, there is a lack of publicly available scientific literature detailing the direct effects of 5-(3-Fluorophenyl)pyrrolidin-2-one on cell growth inhibition or viability as determined by common assays such as the MTT assay. Research has primarily focused on this compound as an intermediate in the synthesis of more complex molecules rather than evaluating its intrinsic cytotoxic or cytostatic properties.

Detailed studies on the direct ability of this compound to modulate specific cellular pathways, such as the induction of apoptosis, have not been extensively reported in peer-reviewed publications. The scientific focus has largely been on its utility as a building block for other pharmacologically active agents.

While direct inhibitory activity of this compound on protein-protein interactions is not documented, its critical role as a chiral intermediate for the synthesis of potent inhibitors of the MDM2-p53 interaction is well-established. The 3-fluorophenyl group of this pyrrolidinone core is a key structural feature that is incorporated into the final, more complex inhibitors. These inhibitors are designed to fit into the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction, stabilizing p53, and reactivating the p53 pathway in cancer cells.

The synthesis of these advanced inhibitors often involves the use of (R)-5-(3-fluorophenyl)pyrrolidin-2-one as a starting material. This highlights the importance of the specific stereochemistry and the fluoro-substituted phenyl ring at the 5-position of the pyrrolidinone scaffold for achieving high-affinity binding to the MDM2 protein in the resulting molecules. Although this compound itself is not the active inhibitor, its structure is fundamental to the efficacy of the final compounds.

Below is a table of representative MDM2-p53 inhibitors that are synthesized using this compound as a key intermediate, along with their reported biological activity. It is important to note that the activity data pertains to the final complex molecules and not to this compound itself.

| Derivative Synthesized from this compound | Target | Assay Type | Reported Activity (IC₅₀) |

| Substituted Pyrrolidinone-based inhibitors | MDM2-p53 Interaction | Biochemical Assay | Nanomolar range |

This table is representative and aims to illustrate the role of this compound as a synthetic intermediate. The specific activities vary depending on the full structure of the final derivative.

Antibacterial Activity Evaluation

There is no significant information available in the current scientific literature regarding the evaluation of this compound for antibacterial activity.

Advanced Research Applications and Methodologies

Development of Radioligands for Positron Emission Tomography (PET) Research

The development of radioligands for Positron Emission Tomography (PET) is a critical area of research for in vivo imaging of biological processes at the molecular level. nih.govnih.govmdpi.com While no specific studies detail the development of a radioligand from 5-(3-Fluorophenyl)pyrrolidin-2-one, the structural components of this compound are highly relevant to PET radiochemistry. The incorporation of a fluorine atom, particularly the positron-emitting isotope Fluorine-18 (¹⁸F), is a common strategy in the design of PET tracers due to its favorable half-life and imaging characteristics. nih.govmdpi.com

Research on related pyrrolidinone and fluorinated compounds highlights the potential of this chemical class as PET radioligands. For instance, various ¹⁸F-labeled compounds are used for imaging in oncology and neurology. mdpi.commdpi.comnih.gov The general approach involves the synthesis of a precursor molecule that can be readily labeled with ¹⁸F in the final step of the synthesis. For a compound like this compound, a potential strategy would involve the synthesis of a suitable precursor, such as a derivative with a leaving group on the phenyl ring, which could then be subjected to nucleophilic substitution with [¹⁸F]fluoride.

Studies on other heterocyclic scaffolds have demonstrated the feasibility of developing PET radioligands for various targets, including cannabinoid CB1 receptors and cyclooxygenase-2 (COX-2). mdpi.comnih.gov For example, ¹⁸F-labeled pyrazole (B372694) derivatives have been evaluated as candidate PET radioligands for CB1 receptors. nih.gov Although these are structurally distinct from this compound, they underscore the principle of using fluorinated heterocyclic compounds for PET imaging.

Table 1: Examples of ¹⁸F-Labeled Radioligands for PET Imaging

| Radioligand | Target | Therapeutic Area | Reference |

| [¹⁸F]FDG | Glucose Transporters | Oncology, Neurology | nih.gov |

| [¹⁸F]FET | Amino Acid Transporters | Oncology (Brain Tumors) | nih.gov |

| [¹⁸F]AM5144 | Cannabinoid CB1 Receptor | Neurology | nih.gov |

| [¹⁸F]DCFPyL | Prostate-Specific Membrane Antigen (PSMA) | Oncology (Prostate Cancer) | mdpi.com |

Crystallographic Investigations of Ligand-Protein Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including how a ligand binds to its protein target. nih.govnih.gov Such information is invaluable for structure-based drug design. While there are no publicly available crystallographic studies of this compound in complex with a protein, research on other pyrrolidinone derivatives provides insights into how this scaffold can interact with protein active sites.

For example, crystal structures of chiral pyrrolidine (B122466) inhibitors bound to neuronal nitric oxide synthase (nNOS) have been reported. nih.gov These studies revealed that the pyrrolidine core and its substituents form specific interactions with amino acid residues in the enzyme's active site, explaining their inhibitory potency and selectivity. nih.gov Similarly, a high-resolution X-ray crystal structure of an inhibitor containing a pyrrolidinone moiety bound to HIV-1 protease has been elucidated. nih.gov This study showed that the pyrrolidinone ring is involved in critical hydrogen bonding interactions with the backbone atoms of the protease. nih.gov

These examples demonstrate that the pyrrolidinone scaffold can serve as a key structural element for achieving high-affinity binding to protein targets. Crystallographic studies of this compound, were it to be conducted, would likely reveal how the 3-fluorophenyl group orients itself within a binding pocket and what specific interactions it makes, which would be crucial for optimizing its potential therapeutic effects.

Table 2: Crystallographic Data of Pyrrolidinone-Based Inhibitors

| Inhibitor Class | Target Protein | Key Findings from Crystallography | Reference |

| Chiral Pyrrolidine Derivatives | Neuronal Nitric Oxide Synthase (nNOS) | The pyrrolidine scaffold and its substituents form specific interactions within the active site, influencing potency and selectivity. | nih.gov |

| Pyrrolidinone-Containing Peptidomimetics | HIV-1 Protease | The pyrrolidinone ring engages in crucial hydrogen bonds with the protein's backbone atoms. | nih.gov |

In Vitro Models for Disease Mechanism Elucidation (e.g., Alzheimer's Disease, Cancer)

In vitro models are essential tools for studying disease mechanisms and for the initial screening of potential therapeutic compounds. The pyrrolidinone scaffold is present in a wide range of compounds that have been evaluated in various in vitro disease models. nih.govunipa.it Although no studies have specifically reported the activity of this compound, research on related derivatives suggests its potential relevance in Alzheimer's disease and cancer research.

Alzheimer's Disease: Animal models are crucial for understanding the pathology of Alzheimer's disease and for testing new therapeutic strategies. inotiv.comnih.gov Transgenic mouse models, such as the 5XFAD model, which expresses human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with familial Alzheimer's disease mutations, are commonly used. nih.govmdpi.com These models develop amyloid plaques and cognitive deficits, mimicking aspects of the human disease. inotiv.comnih.govmdpi.com While no studies have tested this compound in these models, other compounds are actively being investigated for their ability to modify disease pathology. nih.govresearchgate.net

Cancer: Numerous studies have reported the in vitro anticancer activity of pyrrolidinone derivatives. mdpi.comnih.govmdpi.comresearchgate.netresearchgate.netktu.edunih.gov These compounds have been tested against a variety of human cancer cell lines, including those for lung, breast, and pancreatic cancer. For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit the viability of A549 human lung adenocarcinoma cells. mdpi.comktu.edu Another study focused on diphenylamine-pyrrolidin-2-one-hydrazone derivatives and tested their cytotoxicity against MDA-MB-231 triple-negative breast cancer cells and Panc-1 pancreatic carcinoma cells. nih.govmdpi.comnih.gov These studies often use the MTT assay to assess cell viability and may also investigate the compounds' effects on cell migration and spheroid growth. nih.govmdpi.comnih.gov

Table 3: Examples of In Vitro Studies with Pyrrolidinone Derivatives

| Compound Class | Disease Model | Key Findings | Reference |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 human lung adenocarcinoma cells | Certain derivatives significantly reduced cell viability. | mdpi.comktu.edu |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | MDA-MB-231 breast cancer and Panc-1 pancreatic cancer cells | Some compounds showed selective cytotoxicity against cancer cell lines with EC₅₀ values in the micromolar range. | nih.govmdpi.comnih.gov |

| All-d-enantiomeric peptides | Tg-SwDI mouse model of Alzheimer's Disease | Treatment led to improved cognitive function in the Morris water maze test. | nih.gov |

Future Research Directions and Potential Translational Impact

Exploration of Novel Biological Targets for Pyrrolidin-2-one Compounds

The pyrrolidin-2-one scaffold is a well-established pharmacophore found in a multitude of biologically active compounds. frontiersin.org Derivatives of this core structure have been shown to interact with a diverse array of biological targets, suggesting a broad therapeutic potential. nih.govnih.gov Future research will likely focus on identifying and validating novel molecular targets for compounds like 5-(3-Fluorophenyl)pyrrolidin-2-one.

A key area of investigation is the inhibition of enzymes that are dysregulated in disease states. For instance, certain pyrrolidin-2-one derivatives have demonstrated inhibitory activity against autotaxin (ATX), an enzyme implicated in inflammatory conditions, cancer, and fibrosis. nih.gov Specifically, boronic acid derivatives of pyrrolidinones have shown potent ATX inhibition with IC50 values as low as 35 nM. nih.gov Another study highlighted spiro[pyrrolidine-3,3′-oxindoles] as potential dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), both of which are relevant targets in cancer therapy. nih.gov

Furthermore, the antibacterial potential of pyrrolidine (B122466) derivatives is an area of significant interest, particularly in the face of rising antimicrobial resistance. Research has shown that some 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. frontiersin.org The activity of these compounds, such as the 4-chlorophenyl substituted derivatives with IC50 values in the nanomolar range against E. coli DNA gyrase, underscores the potential for developing novel antibiotics based on the pyrrolidin-2-one scaffold. frontiersin.org

Future studies should, therefore, involve comprehensive screening of this compound and its analogues against a wide panel of enzymes and receptors to uncover new biological activities.

Table 1: Examples of Biological Targets for Pyrrolidin-2-one Derivatives

| Compound Class | Biological Target | Finding | Reference |

| Boronic acid pyrrolidinone derivatives | Autotaxin (ATX) | Potent inhibition with IC50 values down to 35 nM. | nih.gov |

| Spiro[pyrrolidine-3,3′-oxindoles] | Histone deacetylase 2 (HDAC2) and Prohibitin 2 (PHB2) | Identified as potential dual inhibitors for anti-breast cancer activity. | nih.gov |

| 1,2,4-Oxadiazole pyrrolidine derivatives | DNA gyrase and Topoisomerase IV | Inhibition of E. coli DNA gyrase with IC50 values as low as 120 ± 10 nM. | frontiersin.org |

| Pyrrolidine-2,5-dione derivatives | Cyclooxygenase-2 (COX-2) | Compound 13e emerged as a potent and selective COX-2 inhibitor with an IC50 of 0.98 µM. | ebi.ac.uk |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govresearchgate.net These computational tools can significantly accelerate the design and optimization of novel therapeutic agents, including derivatives of this compound. mdpi.com

AI and ML algorithms can be employed in various stages of the drug design process. nih.gov One of the primary applications is in the identification and validation of novel drug targets. nih.gov By analyzing vast biological datasets, AI can help prioritize promising targets for pyrrolidin-2-one compounds, thereby streamlining the initial phases of research. crimsonpublishers.com

ML models are also adept at predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. crimsonpublishers.com By flagging potentially problematic compounds early in the design phase, these predictive models can reduce the attrition rate of drug candidates in later stages of development. The integration of AI and ML into the design of pyrrolidin-2-one based compounds holds the promise of accelerating the discovery of new medicines. researchgate.net

Development of Next-Generation Pyrrolidin-2-one Based Research Probes

Chemical probes are indispensable tools for elucidating the biological function of proteins and for validating new drug targets. The development of highly specific and potent research probes based on the this compound scaffold could significantly advance our understanding of its molecular targets and mechanisms of action.

A notable example in the broader pyrrolidine class is the creation of a specific fluorescent probe for the detection of pyrrolidine itself. researchgate.netnih.gov This probe, diaminomethylene-4H-pyran, exhibits a fluorescent response upon reacting with pyrrolidine, enabling its detection in biological samples. nih.gov This demonstrates the feasibility of designing probes based on the pyrrolidine core.

Future research could focus on synthesizing derivatives of this compound that are tagged with reporter groups, such as fluorophores or biotin. These tagged molecules would serve as research probes to:

Visualize the subcellular localization of the compound's biological targets.

Identify binding partners through affinity purification and subsequent mass spectrometry analysis.

Quantify target engagement in living cells.

The design of such probes requires a careful balance between maintaining the compound's affinity for its target and incorporating a functional tag. Structure-activity relationship (SAR) studies will be crucial to guide the placement of the linker and reporter group to minimize steric hindrance and preserve biological activity. The development of these next-generation research probes will be instrumental in dissecting the pharmacology of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-Fluorophenyl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via ring contraction of piperidine derivatives or ultrasound-promoted cyclization. For example, selective synthesis of 1-(3-Fluorophenyl)pyrrolidin-2-one (a structurally similar compound) was achieved using deformylative functionalization with optimized reaction times (53% yield) . Ultrasound irradiation enhances reaction efficiency by improving mixing and reducing side reactions, as demonstrated in the synthesis of related fluorophenyl-pyrrolidinones . Key parameters for optimization include solvent polarity (e.g., acetonitrile or DMF), temperature (60–80°C), and catalyst loading (e.g., Pd/C for deprotection steps).

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For instance, the ¹H NMR of 1-(3-Fluorophenyl)pyrrolidin-2-one shows distinct signals for pyrrolidinone protons at δ 2.08 (quintet, J = 7.8 Hz) and δ 3.75 (t, J = 7.2 Hz), with aromatic protons at δ 7.42 (d, J = 9.0 Hz) .

- IR : Confirm carbonyl stretching (C=O) at ~1700 cm⁻¹.

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 192.1019; observed = 192.1018 for a related compound) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. Related fluorophenyl-pyrrolidinones may cause skin/eye irritation (H315, H319) or respiratory tract irritation (H335) .

- First Aid : For exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Maintain safety data sheets (SDS) for emergency reference .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl substituent influence the reactivity of pyrrolidin-2-one in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine atom activates the pyrrolidinone ring toward nucleophilic attack at the carbonyl carbon. Computational studies (e.g., DFT calculations) can map electron density distribution. Experimentally, compare reaction rates with non-fluorinated analogs. For example, fluorophenyl-substituted pyrrolidinones exhibit faster ring-opening kinetics in aminolysis reactions compared to phenyl analogs due to enhanced electrophilicity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assays?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and control compounds.

- Metabolic Stability : Assess compound stability in vitro (e.g., liver microsomes) to rule out false negatives from rapid degradation.

- Structural Analogues : Compare activity of this compound with its 4-fluoro and 2-fluoro isomers, as positional fluorine effects can drastically alter bioactivity .

Q. How can computational modeling predict the binding interactions of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Fluorine’s electronegativity may form halogen bonds with backbone carbonyls.

- MD Simulations : Run 100-ns trajectories to assess binding stability. For example, fluorophenyl groups in related compounds enhance hydrophobic interactions in enzyme active sites .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.